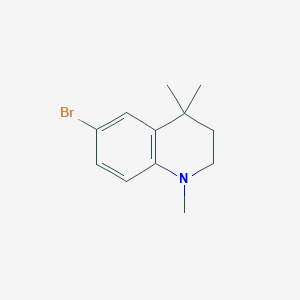

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

説明

特性

IUPAC Name |

6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOIABRLBHYNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443810 | |

| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197379-70-7 | |

| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline generally follows a multi-step approach:

- Formation of the tetrahydroquinoline core with 1,4,4-trimethyl substitution.

- Selective bromination at the 6-position on the quinoline ring.

- Control of reaction conditions to avoid over-bromination or side reactions.

The core tetrahydroquinoline structure can be accessed via cyclization reactions of appropriate aniline derivatives with carbonyl compounds, often using modified Skraup or related cyclization reactions under controlled temperature and catalyst conditions.

Preparation of the Tetrahydroquinoline Core

Based on research into related compounds such as 2,2,4-trimethyl-1,2-dihydroquinoline, which shares structural similarity with the target compound, the preparation involves:

- Cyclization of substituted anilines with carbonyl compounds (e.g., acetone) in the presence of halogen catalysts such as iodine or bromine.

- Reaction temperatures typically around 140-150°C.

- Reaction times of 2-3 days to ensure complete cyclization.

- Use of solvents like tetrahydrofuran (THF) or other organic solvents to facilitate the reaction.

This method is supported by classical Skraup-type cyclizations and modifications thereof, which enable the introduction of methyl groups at the 1,4,4-positions during ring closure.

Bromination at the 6-Position

Selective bromination to introduce the bromine atom at the 6-position of the tetrahydroquinoline ring is achieved by:

- Using bromine or brominating agents under controlled conditions.

- Careful control of temperature, solvent, and bromine concentration to avoid multiple substitutions.

- Bromination is typically performed on the pre-formed 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline or its close derivatives.

Industrial methods may employ continuous flow reactors to optimize yield and purity by precise control of reaction parameters.

Representative Synthetic Route Example

A related synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives involves:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine | Raney nickel catalyst, hydrogen gas, methanol or ethanol solvent | 3-Bromophenethylamine |

| 2 | Amidation with methyl chloroformate | Organic solvent, acid binding agent, controlled temperature | Methyl 3-bromophenethylcarbamate |

| 3 | Cyclization with 2-oxoacetic acid and concentrated sulfuric acid in THF | Controlled reaction conditions | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 4 | Hydrolysis in sulfuric acid | Acidic conditions | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

This method, although for isoquinoline derivatives, demonstrates a multi-step approach involving reduction, amidation, ring closure, and hydrolysis, which can be adapted for tetrahydroquinoline analogs with appropriate substitutions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization (Skraup or modified) | Substituted aniline, carbonyl compound (e.g., acetone), iodine/bromine catalyst | 140-150°C, 2-3 days | Forms 1,4,4-trimethyl tetrahydroquinoline core |

| Bromination | Bromine or brominating agent | Controlled temp and solvent | Selective bromination at 6-position |

| Reduction (if starting from nitriles) | Raney nickel, H2 gas | Methanol or ethanol solvent | Converts nitrile to amine intermediate |

| Amidation | Methyl chloroformate, acid binding agent | Organic solvent, temperature control | Forms carbamate intermediate |

| Cyclization and Hydrolysis | 2-oxoacetic acid, concentrated sulfuric acid, THF | Acidic conditions | Ring closure and final product formation |

Research Findings and Analysis

- The Skraup cyclization and its modifications remain the most reliable method for synthesizing substituted tetrahydroquinolines, including the 1,4,4-trimethyl derivatives.

- Selective bromination requires precise control of bromine equivalents and reaction environment to ensure substitution at the 6-position without affecting other ring positions or methyl groups.

- The multi-step synthetic route involving reduction, amidation, and ring closure provides a high-yield and efficient pathway to brominated tetrahydroquinoline derivatives, as demonstrated in related isoquinoline synthesis.

- Industrial scale synthesis benefits from continuous flow reactors and optimized reaction parameters to improve purity and yield.

化学反応の分析

Types of Reactions

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted tetrahydroquinolines.

Oxidation Reactions: Products include quinoline derivatives.

Reduction Reactions: Products include reduced tetrahydroquinoline derivatives.

科学的研究の応用

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

類似化合物との比較

Structural and Substituent Variations

The following table highlights key structural differences between 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline and similar tetrahydroquinoline derivatives:

Physicochemical Properties

- Lipophilicity: The target compound’s 1,4,4-trimethyl groups enhance lipophilicity compared to non-methylated analogs like 6-bromo-1,2,3,4-tetrahydroquinoline .

- Solubility : DHE’s ethoxy group improves water solubility relative to brominated analogs, which are typically lipophilic .

- Reactivity : Bromine’s electron-withdrawing nature increases electrophilic substitution reactivity, as seen in high-yield catalytic reactions for 6-bromo derivatives .

Key Research Findings

- Substituent Impact : Methyl groups at C1 and C4 improve stability and lipophilicity, while bromine at C6 facilitates further functionalization in synthesis .

- Biological Relevance : Hydroxyl or ethoxy groups at C6 enhance solubility and antioxidant capacity, whereas bromine may optimize binding to targets like RORγt receptors .

- Synthetic Efficiency : Palladium-catalyzed methods achieve high yields (>90%) for brominated derivatives, underscoring their synthetic utility .

生物活性

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (C12H16BrN) is a derivative of tetrahydroquinoline characterized by the presence of a bromine atom at the 6th position and three methyl groups at the 1st and 4th positions. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 6th position. The compound has a molecular weight of 254.17 g/mol and is soluble in various organic solvents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. For instance:

- Anticancer Activity : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells. Certain derivatives have shown enhanced antiproliferative effects in vitro .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The presence of the bromine atom and methyl groups influences its reactivity and binding affinity to enzymes or receptors. This interaction can modulate various biological pathways leading to its observed effects.

Comparative Studies

To better understand the unique properties of this compound compared to similar derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Lacks additional methyl groups | Moderate antibacterial activity |

| 6-Bromo-1,4-dimethyl-1,2-dihydroquinoline | Fewer methyl substituents | Lower anticancer potential |

| 6-Bromo-1,4,4-trimethyl-2,3-dihydroquinoline | Similar structure but different saturation | Enhanced antimicrobial effects |

Case Studies and Research Findings

A series of studies have explored the biological activity of various derivatives of tetrahydroquinolines including this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Anticancer Potential : In vitro assays indicated that certain derivatives could inhibit cancer cell proliferation effectively. For example:

Q & A

Q. Why do some studies report weak enzyme inhibition despite structural similarity to active quinoline drugs?

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Resolution : Solubility is concentration-dependent. Use Hansen solubility parameters (HSPiP software): δ = 18.1 MPa, δ = 4.2 MPa, δ = 5.3 MPa predict optimal solubility in chloroform or ethyl acetate .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。